Chloroorienticin C
Description
Structure
2D Structure
Properties
IUPAC Name |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H65Cl2N9O19/c1-22(2)12-33(65-5)53(79)70-47-49(76)25-7-10-37(31(61)14-25)88-39-16-27-17-40(50(39)77)89-38-11-8-26(15-32(38)62)51(90-42-21-60(4,64)52(78)23(3)87-42)48-58(84)69-46(59(85)86)30-18-28(72)19-36(74)43(30)29-13-24(6-9-35(29)73)44(55(81)71-48)68-56(82)45(27)67-54(80)34(20-41(63)75)66-57(47)83/h6-11,13-19,22-23,33-34,42,44-49,51-52,65,72-74,76-78H,12,20-21,64H2,1-5H3,(H2,63,75)(H,66,83)(H,67,80)(H,68,82)(H,69,84)(H,70,79)(H,71,81)(H,85,86) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSINQSLUWRGER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C=C9)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H65Cl2N9O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1287.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118373-82-3 | |
| Record name | Chloroorienticin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118373823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Enzymology of Chloroorienticin C
Non-Ribosomal Peptide Synthetase (NRPS) Pathways in Glycopeptide Production
Glycopeptide antibiotics, a class that includes clinically significant drugs like vancomycin (B549263) and teicoplanin, are not synthesized by the ribosome. mims.comsensus.orgmims.com Instead, their peptide core is constructed by large enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). rsc.orgontosight.aimdpi.com These NRPSs function as molecular assembly lines, composed of repeating modules. nih.govbinasss.sa.crnih.gov Each module is responsible for the recognition, activation, and incorporation of a single, specific amino acid into the growing peptide chain. nih.govnih.gov This modular nature allows for the incorporation of a wide variety of non-proteinogenic amino acids, which are amino acids not found in the standard genetic code, contributing to the vast structural diversity of these natural products. rsc.orgebi.ac.uk
The foundational structure of vancomycin-group antibiotics, including the precursor to Chloroorienticin C, is a heptapeptide (B1575542) backbone. nih.govsensus.orgontosight.ai This seven-amino-acid chain is assembled sequentially by the NRPS machinery. binasss.sa.crnih.govnih.gov An NRPS system dedicated to glycopeptide synthesis typically consists of seven modules, with each module adding one amino acid. The process involves several key domains within each module:
Adenylation (A) domain: Selects and activates a specific amino acid substrate as an aminoacyl-adenylate. nih.gov
Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm, shuttling it between catalytic sites. rsc.orgnih.gov
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain tethered to the PCP domain of the preceding module. ebi.ac.ukresearchgate.net
This assembly line continues until the full linear heptapeptide is formed, at which point it is released from the NRPS by a terminal Thioesterase (TE) domain, often accompanied by cyclization. rsc.orgbinasss.sa.cr
Post-Assembly Modifications
Following the release of the linear heptapeptide from the NRPS, it undergoes a series of crucial tailoring steps. nih.govnih.gov These post-assembly modifications are essential for the molecule's final structure and biological activity. They include oxidative cross-linking of aromatic side chains to create a rigid, cup-shaped scaffold, and glycosylation, which is the attachment of sugar moieties. nih.govbinasss.sa.cr
Glycosylation is a critical maturation step that significantly influences the properties of glycopeptide antibiotics. This process is carried out by a series of enzymes called glycosyltransferases (Gtfs), which attach specific sugar units to precise locations (regiospecificity) on the heptapeptide aglycone. portlandpress.comfrontiersin.org In the biosynthesis of chloroeremomycin (B1668801), the pathway from which this compound originates, there is a preferred kinetic order for these glycosylation events. nih.govresearchgate.net
The biosynthetic gene cluster for chloroeremomycin in the bacterium Amycolatopsis orientalis contains three key glycosyltransferase genes: gtfA, gtfB, and gtfC. nih.govuniprot.orgkegg.jp These enzymes work in a specific sequence to attach three sugar units to the heptapeptide aglycone. nih.govresearchgate.net
The kinetically favored pathway is as follows:
GtfB: This enzyme initiates glycosylation by attaching a D-glucose molecule to the hydroxyl group of the 4-hydroxyphenylglycine residue at position 4 (Hpg4) of the aglycone. nih.gov This creates a monoglucosylated intermediate known as desvancosaminyl-vancomycin (DVV). nih.gov
GtfA: Acting on the DVV intermediate, GtfA transfers an L-4-epi-vancosamine sugar to the hydroxyl group of the β-hydroxytyrosine at residue 6 (β-OH-Tyr6). nih.govqmul.ac.uk This reaction forms the compound chloroorienticin B. qmul.ac.uk GtfA shows a strong preference for DVV as its substrate over the unglycosylated aglycone. nih.govresearchgate.net
GtfC: This enzyme completes the synthesis of chloroeremomycin by adding a second L-4-epi-vancosamine sugar, attaching it to the glucose moiety that was first added by GtfB. nih.gov
| Enzyme | Function | Substrate | Product |
| GtfB | Attaches D-glucose to Hpg4 | Vancomycin Aglycone | Desvancosaminyl-vancomycin (DVV) |
| GtfA | Attaches L-4-epi-vancosamine to β-OH-Tyr6 | Desvancosaminyl-vancomycin (DVV) | Chloroorienticin B |
| GtfC | Attaches L-4-epi-vancosamine to the glucose at Hpg4 | Chloroorienticin B | Chloroeremomycin |
This table summarizes the primary, kinetically favored roles of the glycosyltransferases in the chloroeremomycin pathway. nih.govresearchgate.netqmul.ac.uk
The sugar L-4-epi-vancosamine is not directly attached by the glycosyltransferases. It must first be activated. The cell synthesizes an activated sugar donor, dTDP-β-L-4-epi-vancosamine. nih.govenzyme-database.org This molecule consists of the L-4-epi-vancosamine sugar linked to deoxy-thymidine 5'-diphosphate (dTDP). The glycosyltransferases GtfA and GtfC recognize this activated donor, catalyze the cleavage of the sugar from the dTDP carrier, and transfer the L-4-epi-vancosamine moiety to their respective acceptor substrates on the glycopeptide. nih.govqmul.ac.uk
This compound arises from a lack of perfect regiospecificity in the action of the glycosyltransferase GtfA. nih.gov While the primary and most efficient reaction catalyzed by GtfA is the glycosylation of the β-OH-Tyr6 residue to form chloroorienticin B, it can also potentially transfer the 4-epi-vancosaminyl moiety to another site: the hydroxyl group of the β-hydroxytyrosine at residue 2 (β-OH-Tyr2). nih.gov
When GtfA transfers the 4-epi-vancosamine sugar to the β-OH-Tyr2 residue of desvancosaminyl-vancomycin (DVV), the resulting product is this compound. nih.govresearchgate.net During in vitro enzymatic reconstitution experiments designed to synthesize chloroeremomycin, the formation of a side product with a mass corresponding to that of this compound was observed upon incubation of DVV and dTDP-4-epi-vancosamine with the GtfA enzyme. nih.govresearchgate.net This indicates that this compound is a bona fide product of the biosynthetic machinery, formed as either a minor side product or a transient biosynthetic intermediate in the complex glycosylation pathway of chloroeremomycin. nih.gov
Role of dTDP-L-4-epi-vancosamine in Glycosylation
Oxidative Cross-linking
A critical feature of glycopeptide antibiotics is the extensive cross-linking of aromatic amino acid residues within the heptapeptide backbone, which provides structural rigidity. pnas.org This process is catalyzed by a series of cytochrome P450 enzymes, commonly referred to as Oxy enzymes. beilstein-journals.org
In the biosynthesis of related glycopeptide antibiotics like vancomycin and A47934, there is a conserved order of oxidative cross-linking events. pnas.orgbeilstein-journals.org The OxyB enzyme is typically the first to act, catalyzing the formation of an ether linkage between residues 4 and 6 of the peptide chain. pnas.orgbeilstein-journals.orgacs.org This is followed by the action of OxyA, which forms a second ether linkage between residues 2 and 4. pnas.orgbeilstein-journals.org Finally, OxyC catalyzes a carbon-carbon bond formation between residues 5 and 7. pnas.org These enzymatic reactions occur while the growing peptide is still attached to the non-ribosomal peptide synthetase (NRPS) complex. beilstein-journals.orgacs.org The Oxy enzymes rely on an additional domain within the final NRPS module, known as the X-domain, for their activity. beilstein-journals.org
Table 1: Key Enzymes in Oxidative Cross-linking
| Enzyme | Function | Linkage Formed |
| OxyB | Catalyzes the initial ether linkage. | Between residues 4 and 6. pnas.orgbeilstein-journals.orgacs.org |
| OxyA | Catalyzes the second ether linkage. | Between residues 2 and 4. pnas.orgbeilstein-journals.org |
| OxyC | Catalyzes the final carbon-carbon bond. | Between residues 5 and 7. pnas.org |
Methylation
Methylation is another key modification in the biosynthesis of some glycopeptide antibiotics. ontosight.ai In the case of chloroeremomycin, a closely related compound, the N-terminus leucine (B10760876) residue is methylated. wikipedia.org This reaction is carried out by a specific methyltransferase. While the specific enzyme for this compound is not explicitly detailed in the provided information, the process is a known tailoring step in the biosynthesis of this class of antibiotics. ontosight.ai
Chlorination
The chlorination of glycopeptide antibiotics is a crucial step that often enhances their biological activity. rsc.org This reaction is catalyzed by flavin-dependent halogenases. rsc.orgnih.gov In the biosynthesis of vancomycin and chloroeremomycin, a single halogenase is responsible for the chlorination of two separate β-hydroxytyrosine (Bht) residues at positions 2 and 6 of the heptapeptide backbone. rsc.org
The timing of this chlorination has been a subject of study, with evidence suggesting that it occurs while the amino acid substrates are bound to the peptidyl carrier protein (PCP) domains of the NRPS machinery. nih.gov The halogenase exhibits selectivity for both the amino acid structure and the PCP domain to which it is attached. nih.gov For vancomycin biosynthesis, the halogenase VhaA is responsible for these chlorinations. rsc.orgacs.org
Microbial Strains Involved in this compound Production
Amycolatopsis orientalis and Related Producers
This compound, along with other related glycopeptide antibiotics like chloroeremomycin and vancomycin, is produced by strains of the actinomycete Amycolatopsis orientalis. wikipedia.orgnih.govebi.ac.uk This bacterium was initially classified as Streptomyces orientalis. nih.gov Amycolatopsis is a genus known for its ability to produce a wide variety of bioactive secondary metabolites. nih.gov Different strains of A. orientalis have been identified as producers of various chloroorienticin derivatives, including Chloroorienticin D and E. nih.govontosight.ai
Mechanism of Action of Chloroorienticin C
Inhibition of Bacterial Cell Wall Synthesis
The primary mechanism of action for Chloroorienticin C involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall. biomol.comnih.gov This inhibition is achieved by targeting key steps in the late stages of this biosynthetic pathway. oup.com
This compound, like other glycopeptide antibiotics, acts by binding to the precursors of peptidoglycan. oup.comscinews.uz This binding prevents the proper assembly of the peptidoglycan polymer, a mesh-like structure that provides mechanical strength to the bacterial cell. oup.commdpi.com The glycopeptide's action is not on the biosynthetic enzymes themselves, but rather on the substrate they utilize. oup.com
A crucial interaction for the function of this compound is its binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors. oup.comnih.gov The heptapeptide (B1575542) backbone of the antibiotic forms a specific binding pocket that recognizes and forms multiple hydrogen bonds with the acyl-D-Ala-D-Ala residues. oup.comnih.gov This high-affinity binding sequesters the precursor molecules, preventing their incorporation into the growing peptidoglycan chain. oup.comnih.gov
By binding to the D-Ala-D-Ala terminus of the lipid-linked peptidoglycan precursors, this compound effectively blocks the transglycosylation step. nih.govoup.comontosight.ai Transglycosylation is the process of polymerizing the glycan chains of peptidoglycan, where individual disaccharide-pentapeptide units are added to the growing polymer. oup.commdpi.com The presence of the bulky antibiotic molecule sterically hinders the action of transglycosylase enzymes, thus halting the elongation of the glycan backbone. biomol.comscinews.uz
Following transglycosylation, the newly formed glycan chains are cross-linked through a process called transpeptidation to provide rigidity to the cell wall. oup.commdpi.com this compound's binding to the D-Ala-D-Ala terminus also inhibits this critical step. nih.govnih.govontosight.ai By masking the very substrate that transpeptidase enzymes recognize, the antibiotic prevents the formation of peptide bridges between adjacent glycan strands. scinews.uzresearchgate.net
Targeting Peptidoglycan Synthesis
Disruption of Transglycosylation
Cellular Effects Leading to Bacterial Lysis and Death
The inhibition of both transglycosylation and transpeptidation by this compound has profound consequences for the bacterial cell. The inability to synthesize and properly cross-link peptidoglycan results in a weakened and defective cell wall. ontosight.ai As the bacterium continues to grow and internal osmotic pressure builds, the compromised cell wall can no longer withstand the stress. biorxiv.org This ultimately leads to the rupture of the cell membrane, a process known as lysis, and subsequent bacterial death. biomol.comontosight.ai
Derivatives, Analogs, and Structure Activity Relationships of Chloroorienticin C
Design and Synthesis of Modified Glycopeptide Analogs
The development of new glycopeptide antibiotics has largely moved from total synthesis to the chemical modification of natural products. researchgate.net These efforts focus on altering the parent scaffold to improve its therapeutic properties. frontiersin.org
Semisynthesis is the predominant method for generating novel glycopeptide analogs. This approach leverages the complex, naturally produced glycopeptide core and applies targeted chemical reactions to introduce new functionalities.
Key semisynthetic strategies include:
Reductive Alkylation: This is a powerful technique used to modify amine-containing sugar moieties. A prominent example is the synthesis of oritavancin (B1663774), a potent lipoglycopeptide, which is derived from chloroeremomycin (B1668801). The process involves the reductive N-alkylation of the 4-epi-vancosamine sugar with a 4'-chlorobiphenylmethyl group. nih.gov This modification significantly enhances activity against resistant bacteria. nih.gov
N-Alkylation and Aminomethylation: Series of N-alkylated and aminomethylated derivatives of Chloroorienticin B have been synthesized. researchgate.netresearchgate.net These modifications often involve introducing both hydrophobic and hydrophilic substituents to balance potency and solubility. researchgate.net
Solid-Phase Parallel Synthesis: To rapidly generate a diverse library of compounds for screening, solid-phase synthesis has been employed. For instance, a library of over 80 tripeptide derivatives of Chloroorienticin B was created by modifying its C-terminus, allowing for efficient exploration of structure-activity relationships. researchgate.netresearchgate.net
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions. Glycosyltransferases (Gtfs), enzymes involved in the natural biosynthesis of glycopeptides, can be used to attach modified or unnatural sugar donors to the glycopeptide aglycone. nih.govnih.gov For example, GtfA from the chloroeremomycin biosynthetic pathway has been characterized for its role in transferring 4-epi-vancosamine to the heptapeptide (B1575542) core. nih.govebi.ac.uk
Rational design aims to make targeted structural changes based on a deep understanding of the antibiotic's mechanism of action and resistance. The goal is to create new analogs with improved efficacy and pharmacokinetic profiles. nih.govsemanticscholar.orgmdpi.com
Strategies for rational design include:
Overcoming Resistance: Vancomycin (B549263) resistance often arises from the alteration of the bacterial cell wall precursor from D-Ala-D-Ala to D-Ala-D-Lac, which reduces the binding affinity of the antibiotic. researchgate.net Rational design seeks to introduce new functionalities that can either restore binding or confer new mechanisms of action, such as membrane disruption or inhibition of transglycosylation. researchgate.netresearchgate.net
Enhancing Target Interaction: Modifications are designed to increase the antibiotic's affinity for the bacterial cell wall. The introduction of lipophilic side chains, for example, promotes anchoring to the bacterial membrane and enhances dimerization of the antibiotic molecules, both of which contribute to increased antibacterial potency. nih.govjst.go.jpmdpi.com
Improving Physicochemical Properties: A major challenge with highly lipophilic derivatives is their poor water solubility. researchgate.netmdpi.com A key design strategy involves incorporating hydrophilic groups to counteract this. The FDA-approved lipoglycopeptide telavancin (B1682011) is a prime example, featuring a hydrophobic decylaminoethyl tail on the vancosamine (B1196374) sugar to improve potency and a hydrophilic phosphonomethyl group on the peptide core to ensure favorable solubility and metabolic properties. nih.gov Similarly, doubly-modified derivatives of Chloroorienticin B with both hydrophobic and hydrophilic substituents have been synthesized to achieve potent activity alongside good water solubility. researchgate.netresearchgate.net
Semisynthetic Approaches
Impact of Structural Modifications on Biological Activity
The biological activity of glycopeptide antibiotics is highly sensitive to structural changes in the peptide backbone, the sugar moieties, and the nature of peripheral substituents. scinews.uzacs.org
The heptapeptide backbone forms the binding pocket for the D-Ala-D-Ala target, making it a critical component for activity. nih.gov
N-Terminus Modification: The N-terminal N-methylleucine residue is important for activity. Its removal from the vancomycin aglycone results in a significant loss of activity against MRSA. nih.gov However, replacing this residue by N-acylating the resulting desleucylaglucovancomycin with other N-methyl amino acids has been explored, with some analogs showing improved activity against VRE. nih.gov
C-Terminus Modification: Amidation of the C-terminal carboxyl group is a common strategy that often increases antibacterial activity. researchgate.net The synthesis of Chloroorienticin B derivatives with tripeptide chains attached to the C-terminus yielded compounds with potent activity against both MRSA and VRE. researchgate.netresearchgate.net For example, derivatives incorporating tryptophan and tyrosine residues were found to be particularly effective against VRE. researchgate.net
| Compound ID | Attached Tripeptide (A1-A2-A3) | MIC vs. MRSA (μg/mL) | MIC vs. E. faecalis (VRE, VanA) (μg/mL) | MIC vs. E. faecium (VRE, VanA) (μg/mL) |
|---|---|---|---|---|
| Chloroorienticin B (Parent) | - | 0.5 | >128 | >128 |
| 28 | Leu-Trp-Tyr | 0.5 | 16 | 8 |
| 29 | Tyr-Trp-His | 0.5 | 16 | 8 |
| 30 | Trp-Lys-His | <0.125 | 64 | 8 |
| 31 | Glu-Trp-Tyr | 8 | >128 | >128 |
The carbohydrate units attached to the glycopeptide core are crucial for activity and serve as primary sites for chemical modification. nih.govscinews.uz
Alkylation of Aminosugars: As seen with oritavancin, N-alkylation of the aminosugar (4-epi-vancosamine) with a lipophilic substituent like a chlorobiphenyl group dramatically increases potency against resistant strains. nih.gov Studies on hexapeptide (des-N-methylleucyl) derivatives of LY264826 (Chloroorienticin A) also showed that alkylation of the 4-epi-vancosamine moiety significantly enhanced antibacterial activity, not by increasing binding to D-Ala-D-Ala, but by promoting dimerization and binding to bacterial membranes. nih.gov
Glycosylation Pattern: The type and location of sugars influence activity. Chloroeremomycin differs from vancomycin by having an additional 4-epi-vancosamine sugar at residue 6 and by having 4-epi-vancosamine instead of vancosamine in the disaccharide at residue 4. wikipedia.orgnih.gov Research has shown that modifications to these sugars can lead to analogs that operate through mechanisms different from the parent compound, such as directly interacting with proteins involved in cell wall synthesis. researchgate.net
The addition of peripheral groups with varying physicochemical properties is a cornerstone of modern glycopeptide development.
Modifications of Sugar Moieties
Structure-Activity Relationship Studies for Anti-MRSA and Anti-VRE Activity
The structure-activity relationship (SAR) of chloroorienticins and related glycopeptide antibiotics has been extensively investigated to develop derivatives with potent activity against multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Research has primarily focused on modifications of the closely related compound, Chloroorienticin B, to enhance its antibacterial profile. These studies provide critical insights into the chemical features necessary to overcome resistance mechanisms.
Key strategies have involved the chemical modification of the glycopeptide scaffold at specific sites, such as the N-terminus of the peptide core and the carbohydrate moieties. One successful approach involved the synthesis of doubly-modified derivatives of Chloroorienticin B. researchgate.net In these studies, both hydrophobic and hydrophilic substituents were introduced into the molecule. The findings revealed that derivatives possessing both a hydrophobic group and a hydrophilic aminomethyl group exhibited potent, balanced antibacterial activity against both MRSA and VRE, coupled with good water solubility. researchgate.net Conversely, the introduction of two hydrophobic substituents resulted in a reduction of antibacterial activity. researchgate.net
This research highlights the importance of a balanced physicochemical profile, where hydrophobicity contributes to membrane interaction and potency, while hydrophilicity ensures sufficient solubility. The biochemical evaluation of these doubly-modified compounds indicated that their mode of action is not solely dependent on binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. researchgate.net They possess an alternative mechanism that allows them to be effective against vancomycin-resistant strains, which typically alter this binding site. researchgate.net
Another significant area of SAR exploration has been the modification of the C-terminal carboxyl group of Chloroorienticin B with different peptide chains. A solid-phase parallel synthesis approach was used to create a library of over 80 tripeptide derivatives. researchgate.net The antibacterial activity of these derivatives was tested against MRSA and VRE. The results demonstrated that the nature of the amino acid residues in the C-terminal tripeptide chain significantly influences the antibacterial spectrum. researchgate.net Specifically, derivatives that incorporated aromatic amino acid residues such as tryptophan and tyrosine showed potent activity against VRE, while maintaining the strong anti-MRSA activity of the parent compound. researchgate.net
The enhanced activity of certain derivatives against VRE is often attributed to a modified mechanism of action. For instance, the presence of a hydrophobic side chain, such as the p-chlorophenylbenzyl group in oritavancin (a derivative of the related glycopeptide chloroeremomycin), augments dimerization and facilitates anchoring to the bacterial membrane. oup.com This leads to inhibition of the transglycosylation step in cell wall biosynthesis, a mechanism that is less susceptible to the resistance mechanism involving the alteration of D-Ala-D-Ala to D-Ala-D-Lactate. researchgate.netoup.com
Research Findings on Chloroorienticin B Derivatives
The following data tables summarize the Minimum Inhibitory Concentrations (MICs) of selected Chloroorienticin B derivatives against representative strains of MRSA and VRE, illustrating key structure-activity relationships.
Table 1: In Vitro Activity of Doubly-Modified Chloroorienticin B Derivatives Data synthesized from research on N-alkylated and aminomethylated derivatives. researchgate.net
| Compound/Derivative Type | Modification | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) | Key SAR Finding |
| Chloroorienticin B (Parent) | None | 0.5 | >100 | Baseline activity |
| Derivative A | Hydrophobic + Hydrophilic Group | 0.5 - 1 | 1 - 2 | Potent activity against both MRSA and VRE. |
| Derivative B | Two Hydrophobic Groups | 2 - 4 | >32 | Decreased activity compared to parent and Derivative A. |
Table 2: In Vitro Activity of C-Terminal Tripeptide Derivatives of Chloroorienticin B Data adapted from Yasukata et al. researchgate.net
| Compound | C-Terminal Tripeptide Moiety | MRSA (MIC, µg/mL) | VRE (MIC, µg/mL) | Key SAR Finding |
| Chloroorienticin B | -OH | 0.5 | 64 | Baseline activity |
| Derivative 1 | -Gly-Trp-Trp-NH₂ | 0.5 | 1 | Incorporation of Tryptophan enhances anti-VRE activity. |
| Derivative 2 | -Gly-Tyr-Tyr-NH₂ | 0.5 | 2 | Incorporation of Tyrosine enhances anti-VRE activity. |
| Derivative 3 | -Gly-Ala-Ala-NH₂ | 0.5 | 32 | Aliphatic residues are less effective for anti-VRE activity. |
These studies collectively demonstrate that strategic modifications to the Chloroorienticin scaffold, particularly achieving a balance of hydrophobicity and hydrophilicity and incorporating aromatic residues at the C-terminus, are crucial for developing derivatives that can effectively combat resistant pathogens like MRSA and VRE.
Antimicrobial Resistance Mechanisms Relevant to Glycopeptide Antibiotics
Intrinsic Bacterial Resistance Mechanisms
Intrinsic resistance is a natural, inherent property of a bacterial species.
As previously mentioned, Gram-negative bacteria are intrinsically resistant to glycopeptides due to their outer membrane, which acts as a physical barrier. researchgate.netfuturelearn.com This membrane is largely impermeable to large, hydrophilic molecules like Chloroorienticin C.
Efflux pumps are membrane-associated proteins that actively transport antibiotics and other toxic substances out of the bacterial cell. dergipark.org.trnih.gov Overexpression of these pumps can contribute to reduced susceptibility to various antimicrobial agents. While more commonly associated with resistance to other classes of antibiotics, some efflux systems in Gram-positive bacteria, such as the VanZ protein, may contribute to low-level glycopeptide resistance by protecting the cell surface. explorationpub.com
Reduced Membrane Permeability
Acquired Resistance Mechanisms
Acquired resistance occurs when a previously susceptible bacterium develops resistance, often through genetic mutation or the acquisition of new genetic material. nih.govnih.gov
The most significant mechanism of acquired resistance to glycopeptides involves the alteration of the antibiotic's target. asm.orgmdpi.com This is prominently seen in vancomycin-resistant enterococci (VRE). Resistance is mediated by a cluster of genes, most notably the vanA operon. annualreviews.org These genes encode enzymes that reprogram the synthesis of the peptidoglycan precursor. A key enzyme, VanH, reduces pyruvate (B1213749) to D-lactate (D-Lac). Another enzyme, VanA, then ligates D-alanine with D-lactate, forming the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac). annualreviews.org This modified precursor replaces the normal D-Ala-D-Ala terminus. The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac results in the loss of a critical hydrogen bond with the glycopeptide antibiotic, leading to a 1,000-fold reduction in binding affinity and high-level resistance. annualreviews.org A similar mechanism involving the substitution to D-alanyl-D-serine (D-Ala-D-Ser) confers a lower level of resistance. mdpi.com
While enzymatic degradation is a common resistance mechanism for some antibiotics like β-lactams, it is not a primary mechanism of resistance to glycopeptides. nih.govmdpi.comresearchgate.net The complex and stable structure of glycopeptides makes them less susceptible to enzymatic inactivation.
The genes conferring high-level glycopeptide resistance, such as the vanA gene cluster, are often located on mobile genetic elements like transposons (e.g., Tn1546) and plasmids. asm.orgnih.gov These elements can be transferred between bacteria, including between different species, through processes like conjugation. nih.govbioguardlabs.com This horizontal gene transfer is a major driver for the spread of glycopeptide resistance among clinically important pathogens, such as the transfer of resistance from enterococci to Staphylococcus aureus, resulting in vancomycin-resistant S. aureus (VRSA). nih.gov
Enzymatic Inactivation of Antibiotics
Implications for this compound Efficacy
This compound is a member of the glycopeptide class of antibiotics, discovered as part of a complex of related compounds (Chloroorienticins A, B, D, and E) isolated from the fermentation broth of Amycolatopsis orientalis PA-45052. mdpi.com While its fundamental antibacterial activity has been documented against certain Gram-positive bacteria, a detailed analysis of its efficacy against key vancomycin-resistant phenotypes is not extensively available in peer-reviewed literature. The implications of modern resistance mechanisms for this compound must therefore be contextualized through the established principles of glycopeptide resistance and the performance of its closely related analogs.
The primary mechanism of acquired resistance to glycopeptide antibiotics, such as vancomycin (B549263), in enterococci is the alteration of the antibiotic's target. mdpi.com This resistance is conferred by gene clusters, most notably vanA, vanB, and vanC, which reprogram a segment of the bacterial cell wall synthesis pathway. wikipedia.org These genes enable the substitution of the standard D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with either D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). mdpi.comuq.edu.au This seemingly minor change significantly reduces the binding affinity of many glycopeptide antibiotics, rendering them ineffective. asm.org
VanA-type resistance: This is the most clinically significant phenotype, conferring high-level, inducible resistance to both vancomycin and teicoplanin. wikipedia.orgresearchgate.net The vanA gene cluster directs the synthesis of D-Ala-D-Lac precursors, for which vancomycin has approximately a 1,000-fold lower binding affinity. asm.org
VanB-type resistance: This phenotype is characterized by inducible resistance to vancomycin but retained susceptibility to teicoplanin, as teicoplanin does not typically induce the vanB gene cluster. wikipedia.orgpsu.edu Like vanA, it results in the production of D-Ala-D-Lac-terminating precursors. asm.org
VanC-type resistance: This mechanism confers a lower level of intrinsic resistance to vancomycin and does not affect teicoplanin. wikipedia.org It involves the synthesis of D-Ala-D-Ser precursors, which moderately reduces vancomycin's binding affinity. uq.edu.au
The efficacy of any glycopeptide, including this compound, against these resistant strains is dictated by its specific molecular structure and its ability to either bind effectively to the altered D-Ala-D-Lac or D-Ala-D-Ser targets or to employ alternative mechanisms of action. nih.gov For instance, studies on semi-synthetic derivatives of related compounds like Chloroorienticin A (also known as Chloroeremomycin (B1668801) or LY264826) and Chloroorienticin B have shown that chemical modifications, such as the addition of hydrophobic side chains, can restore potent activity against VanA- and VanB-type vancomycin-resistant enterococci (VRE). nih.gov Some of these newer agents are thought to overcome resistance by anchoring to the bacterial membrane and enhancing dimerization, which increases their avidity for the cell wall precursors, even the modified ones. nih.gov
Specific data on the interaction between this compound and VRE is scarce. However, initial studies on the chloroorienticin complex have provided minimum inhibitory concentration (MIC) data against susceptible strains and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: In Vitro Antibacterial Activity of this compound and Related Compounds Data sourced from a 2021 review of secondary metabolites from Amycolatopsis. mdpi.com
| Compound | MIC (µg/mL) vs S. aureus JC-1 | MIC (µg/mL) vs MRSA |
|---|---|---|
| Chloroorienticin A | 0.2 | 0.39 |
| Chloroorienticin B | 0.39 | 0.78 |
| This compound | 0.39 | 0.78 |
| Chloroorienticin D | 0.78 | 0.78 |
| Chloroorienticin E | 0.39 | 0.39 |
| Vancomycin (Reference) | 0.78 | 1.56 |
As shown in the table, this compound demonstrates potent activity against both a susceptible S. aureus strain and an MRSA strain, with MIC values of 0.39 and 0.78 µg/mL, respectively. mdpi.com This activity is comparable to or slightly better than vancomycin under the same conditions. mdpi.com However, without specific studies on its binding affinity to D-Ala-D-Lac or D-Ala-D-Ser and its performance against well-characterized VanA, VanB, or VanC-positive enterococci, the precise implications of these resistance mechanisms for the clinical efficacy of this compound remain undetermined. The potential for this compound to overcome vancomycin resistance would depend entirely on structural features that differentiate it from vancomycin and allow it to effectively interact with the modified targets present in resistant bacteria.
Research Methodologies for Characterization and Analysis of Chloroorienticin C
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is fundamental to understanding the chemical structure of Chloroorienticin C. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for piecing together the molecular puzzle, from its atomic composition to the intricate network of bonds connecting its constituent atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. aocs.org It provides information about the chemical environment of individual atoms (specifically, nuclei with a non-zero spin, such as ¹H and ¹³C) and their relationships to neighboring atoms. aocs.orgsavemyexams.com For a molecule with the complexity of this compound, a suite of NMR experiments is typically required for full structural assignment.
While specific, comprehensive 1D and 2D NMR spectral data for this compound are not extensively detailed in the available literature, the application of standard NMR methodologies is crucial for its characterization. These experiments work in concert to build a complete structural picture.
1D NMR (¹H and ¹³C): A standard ¹H NMR spectrum reveals the different types of protons in the molecule and their relative numbers, while a ¹³C NMR spectrum shows the various carbon environments. savemyexams.com For this compound, these initial spectra would provide a census of the proton and carbon atoms, with their chemical shifts offering clues about their functional groups and electronic environments. mdpi.com
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. ua.essdsu.edu A COSY spectrum would be used to trace the spin-spin coupling networks within the amino acid residues and saccharide units of this compound, helping to establish their individual structures. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This is essential for assigning carbon resonances based on the more easily interpreted proton spectrum. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over two to four bonds). sdsu.eduprinceton.edu HMBC is critical for connecting the individual structural fragments of this compound, such as linking the saccharide units to the peptide backbone and connecting adjacent amino acid residues. slideshare.net
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ua.esslideshare.net This provides crucial information about the molecule's three-dimensional conformation and stereochemistry. For example, it can help determine the orientation of the sugar units relative to the peptide core. slideshare.net
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. It is a highly sensitive method that has been instrumental in identifying this compound as a product in biosynthetic pathways. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. In studies of the chloroeremomycin (B1668801) biosynthetic pathway, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry was used to identify the formation of this compound. nih.gov The observed mass of the protonated molecule ([M+H]⁺) was compared to its theoretically calculated mass, confirming its identity. nih.gov
| Compound | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Technique |
| This compound | 1288.1 | 1287.5 | MALDI-TOF MS |
This table presents data from the analysis of products formed by the glycosyltransferase GtfA, which produces this compound from the aglycone scaffold AGV. nih.gov
Post-source decay (PSD) is a fragmentation technique used in MALDI-TOF mass spectrometry that analyzes the decomposition of ions after they have been accelerated from the ion source. shimadzu.comscripps.edu This method provides structural information about the parent ion by analyzing its fragment ions. In the characterization of enzymatically synthesized chloroeremomycin, PSD analysis was performed. pnas.orgresearchgate.net The fragmentation of chloroeremomycin yielded a fragment ion with a mass-to-charge ratio (m/z) of 1287.5, which is consistent with the mass of this compound ([M+H]⁺ = 1288.1). pnas.orgresearchgate.net This finding supports the structural assignment of this compound as a core component of the final chloroeremomycin molecule. pnas.org
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is the most definitive method for determining the complete three-dimensional structure of a molecule at atomic resolution. mdpi.comnih.gov The technique requires the molecule to be in a crystalline form. When a beam of X-rays is directed at a single crystal, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. instruct-eric.orgmun.ca Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom in the molecule can be determined. up.pt
While X-ray crystallography has been used to determine the structures of related glycopeptide antibiotics and the enzymes involved in their biosynthesis, specific single-crystal X-ray diffraction data for isolated this compound has not been reported in the surveyed literature. If suitable crystals were obtained, this technique would provide unequivocal proof of its structure, including the absolute stereochemistry of all chiral centers and the precise conformation of the peptide backbone and glycosidic linkages.
Chromatographic Techniques for Isolation and Purification
Chromatographic methods are fundamental to obtaining pure this compound from fermentation broths, a necessary prerequisite for structural elucidation and biological testing. These techniques separate molecules based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential high-resolution technique for the final purification of this compound and related glycopeptides. Preparative reverse-phase HPLC (RP-HPLC) is particularly effective for this purpose. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile. sensus.orgfishersci.ca Compounds are separated based on their hydrophobicity, with more polar molecules eluting earlier.
The process often involves an initial analytical scale method development to optimize separation conditions, such as solvent gradient, flow rate, and detection wavelength. idrblab.net Once optimized, the method is scaled up to a preparative level to isolate the compound in sufficient quantities for further studies. fishersci.caidrblab.net The purity of the collected fractions is then re-assessed to ensure the isolation of a pure compound. vulcanchem.com
Column Chromatography
Column chromatography serves as a primary and versatile technique for the initial fractionation and purification of compounds from crude extracts. guidetopharmacology.orgmims.com This method involves packing a solid adsorbent material (the stationary phase), such as silica (B1680970) gel or alumina, into a column. guidetopharmacology.org The crude mixture containing this compound is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. mims.com
Separation occurs based on the differential adsorption of the components to the stationary phase; compounds with higher affinity for the stationary phase move down the column more slowly than those with lower affinity. nih.gov This allows for the separation of the mixture into different fractions. mims.com Column chromatography is often used as a preliminary purification step before a more refined technique like HPLC to reduce the complexity of the mixture and prevent column overload in the subsequent high-resolution step. mcmaster.cafishersci.at
Enzymatic Assays for Biosynthetic Pathway Characterization
Understanding the biosynthesis of this compound is achieved through detailed enzymatic assays. This compound is a known side product in the biosynthetic pathway of the closely related glycopeptide antibiotic, chloroeremomycin. fishersci.se The pathway involves a series of enzymes, including several glycosyltransferases (Gtfs) that attach sugar moieties to the peptide backbone.
Researchers utilize in vitro reconstitution experiments to characterize this pathway. fishersci.se This involves expressing and purifying the specific biosynthetic enzymes, such as the glycosyltransferases GtfA, GtfB, and GtfC. These purified enzymes are then incubated with their respective substrates—the peptide aglycone and activated sugar donors like dTDP-L-4-epi-vancosamine. fishersci.seresearchgate.net By analyzing the products of these enzymatic reactions, often using HPLC and mass spectrometry, scientists can determine the precise sequence of glycosylation steps. researchgate.net For instance, such assays have shown that GtfA transfers a 4-epi-vancosaminyl moiety to the chloroeremomycin aglycone, and its action at an alternative hydroxyl group can lead to the formation of this compound. fishersci.seresearchgate.net These in vitro experiments are crucial for elucidating complex biosynthetic processes like the one that produces this compound. oup.com
In Vitro Antimicrobial Susceptibility Testing
In vitro antimicrobial susceptibility testing is performed to determine the biological activity of a compound against various microorganisms. The primary metric obtained from these tests is the Minimum Inhibitory Concentration (MIC), which is defined as the lowest concentration of an antibiotic that prevents the visible growth of a bacterium after a specific incubation period. oup.comresearchgate.net
The broth microdilution method is a standard procedure for determining MIC values. researchgate.net In this assay, serial dilutions of the antibiotic are prepared in a liquid growth medium in 96-well plates. A standardized suspension of the test bacterium is then added to each well. researchgate.net Following incubation, the wells are visually inspected for turbidity to identify the MIC. openbiotechnologyjournal.com
While specific MIC data for this compound is not extensively published, data for its parent compound, chloroeremomycin, provides insight into the activity of this class of glycopeptides. Chloroeremomycin is reported to be approximately four to eight times more active than vancomycin (B549263) against susceptible bacteria. oup.comoup.com It demonstrates lower MICs against vancomycin-resistant enterococci (VRE) than vancomycin, although this increased activity is not sufficient to be clinically significant on its own. oup.comoup.com Semisynthetic derivatives of chloroeremomycin, however, have shown significantly enhanced activity against VRE. oup.com
Future Research Directions and Translational Perspectives for Chloroorienticin C
Exploration of Novel Biosynthetic Pathways
The biosynthesis of glycopeptide antibiotics is a complex process orchestrated by multimodular non-ribosomal peptide synthetases (NRPS) and a suite of tailoring enzymes. acs.orgresearchgate.net The core heptapeptide (B1575542) backbone is assembled by the NRPS machinery, followed by extensive modifications, including oxidative cross-linking by cytochrome P450 (Oxy) enzymes, which create the rigid, basket-like structure essential for activity. uq.edu.auresearchgate.netnih.gov
Future research should focus on elucidating the specific biosynthetic gene cluster (BGC) responsible for Chloroorienticin C production in its native producer, Amycolatopsis orientalis. nih.gov Studies on the closely related compound chloroeremomycin (B1668801) (also known as Chloroorienticin A) have identified the key enzymes in its pathway. nih.govresearchgate.net Notably, in vitro enzymatic reconstitution of the chloroeremomycin pathway has been shown to produce a side product believed to be this compound, suggesting a shared or overlapping enzymatic machinery. nih.gov
A thorough understanding of the this compound BGC would open avenues for biosynthetic engineering. The modular nature of GPA BGCs allows for the rational design of novel compounds through techniques such as:
Gene Deletion and Complementation: Knocking out specific tailoring enzyme genes (e.g., those for glycosylation or methylation) to produce simplified analogs.
Combinatorial Biosynthesis: Introducing heterologous genes from other GPA pathways to create hybrid molecules with novel decorations and potentially altered activities. frontiersin.org
Precursor-Directed Biosynthesis: Supplying the fermentation culture with synthetic, non-natural amino acid precursors to be incorporated by the NRPS machinery.
These approaches could lead to the generation of a library of novel this compound derivatives with improved pharmacological properties.
Advanced Synthetic Strategies for Complex Analogs
While biosynthesis offers a powerful route to new analogs, chemical synthesis provides unparalleled control for introducing modifications at previously inaccessible positions. uq.edu.au
Total Synthesis: The total synthesis of complex GPAs like vancomycin (B549263) has been a landmark achievement in organic chemistry. nih.gov While immensely challenging, this approach allows for deep-seated modifications to the core peptide scaffold that are not possible through biosynthetic means. frontiersin.org Applying total synthesis strategies to this compound could enable the creation of analogs with fundamentally altered structures and mechanisms of action.
Chemoenzymatic Synthesis: A promising hybrid approach combines the flexibility of chemical synthesis with the efficiency of enzymatic catalysis. uq.edu.auresearchgate.net In this strategy, a modified linear peptide precursor is first synthesized chemically. This synthetic precursor is then subjected to the biosynthetic cyclization cascade in vitro, using the responsible Oxy enzymes to perform the complex cross-linking reactions. uq.edu.au This method has been successfully used to generate novel GPA examples and could be applied to create a diverse range of this compound analogs by modifying the synthetic peptide starting material. uq.edu.au The successful synthesis of derivatives of the related compound Chloroorienticin B highlights the feasibility of this strategy. researchgate.net
Strategies to Overcome Emerging Glycopeptide Resistance
The primary mechanism of clinical resistance to glycopeptides like vancomycin involves the reprogramming of the bacterial cell wall biosynthesis pathway. researchgate.net Resistant bacteria, particularly enterococci, replace the natural D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors with D-alanyl-D-lactate (D-Ala-D-Lac). researchgate.netnih.gov This single atom change (an oxygen replacing a nitrogen) eliminates a key hydrogen bond, dramatically reducing the binding affinity of the antibiotic. researchgate.net
Future development of this compound must address this challenge. Key strategies include:
Re-engineering the Binding Pocket: Using advanced synthetic methods to modify the core structure of this compound to restore high-affinity binding to the altered D-Ala-D-Lac target. This has been achieved for vancomycin analogs, demonstrating the principle of creating dual-binding molecules active against both sensitive and resistant strains. nih.govnih.gov
Incorporating Additional Mechanisms of Action: A highly successful strategy for second-generation glycopeptides (e.g., oritavancin (B1663774), telavancin) has been the addition of lipophilic side chains. researchgate.net These modifications allow the antibiotic to anchor in the bacterial membrane, leading to membrane disruption and depolarization, which provides a second killing mechanism independent of D-Ala-D-Ala binding. researchgate.netkoreamed.org
Conjugation to Other Molecules: Attaching molecules such as polycationic peptides to the glycopeptide scaffold can enhance activity and overcome resistance, potentially by increasing membrane permeability or introducing novel interactions with bacterial components. d-nb.info
Computational Chemistry and Molecular Modeling for Drug Design
Computational approaches are indispensable tools for accelerating the design of new antibiotics by providing atomic-level insights into their mechanism of action. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to model the interaction between this compound and its target, the D-Ala-D-Ala terminus of the peptidoglycan precursor. nih.govresearchgate.net These simulations can reveal the precise hydrogen bonding networks, van der Waals forces, and hydrophobic interactions that stabilize the complex. researchgate.netosti.gov
Binding Energy Calculations: By running simulations of this compound analogs with both the D-Ala-D-Ala and the resistant D-Ala-D-Lac targets, researchers can calculate the potential of mean force (PMF) or binding free energies. This allows for the in-silico prediction of which modifications are most likely to restore binding affinity to resistant targets before embarking on challenging synthesis. researchgate.net
Rational Drug Design: The insights gained from modeling can guide the design of novel analogs. For example, if modeling suggests a specific modification would improve interaction with the D-Ala-D-Lac target, that analog can be prioritized for synthesis. nih.gov This iterative cycle of design, simulation, synthesis, and testing can significantly streamline the discovery process. mdpi.com
Synergy Studies with Other Antimicrobial Agents
Combining antibiotics can lead to synergistic effects, where the combined activity is greater than the sum of the individual agents. nih.gov This approach can enhance potency, broaden the spectrum of activity, and reduce the likelihood of resistance emerging.
Numerous in vitro studies have demonstrated synergy between glycopeptides (like vancomycin and teicoplanin) and β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). nih.govgazimedj.com The proposed mechanism is that the β-lactam further damages cell wall synthesis, increasing the effectiveness of the glycopeptide. wisc.edu This effect is often more pronounced against strains that have developed intermediate resistance to glycopeptides. nih.gov
Future research should systematically investigate the potential for this compound to act synergistically with other classes of antibiotics.
Potential Combinations for Synergy Testing:
| Antibiotic Class | Example Agent(s) | Rationale |
| β-Lactams | Meropenem, Oxacillin | Well-documented synergy with other glycopeptides against resistant staphylococci. nih.govarvojournals.org |
| Lipopeptides | Daptomycin | Different mechanisms of membrane-targeted action could lead to enhanced bacterial killing. |
| Aminoglycosides | Gentamicin | Inhibition of protein synthesis combined with cell wall disruption could be highly effective. |
Such studies could position this compound as a valuable component of future combination therapies for treating difficult multidrug-resistant infections.
Q & A
Q. What are the key structural features of Chloroorienticin C, and how are they characterized experimentally?
this compound is hypothesized to belong to the glycopeptide antibiotic family, similar to Chloroorienticin A and vancomycin, with a heptapeptide core and glycosylation patterns . Structural characterization typically involves:
- Nuclear Magnetic Resonance (NMR) : For resolving chlorination sites and cross-linking in the peptide backbone.
- Mass Spectrometry (MS) : To determine molecular weight and glycosylation modifications.
- X-ray Crystallography : For 3D structural elucidation of the tricyclic scaffold . Methodological Tip: Ensure purity (>95%) via HPLC before structural analysis, and cross-reference with known analogs like Chloroorienticin A to identify novel substituents .
Q. What standard protocols are recommended for synthesizing this compound in a research setting?
Synthesis involves solid-phase peptide synthesis (SPPS) for the heptapeptide core, followed by enzymatic glycosylation. Critical steps include:
- Chlorination : Use tert-butyl hypochlorite or other electrophilic chlorinating agents under inert conditions.
- Glycosylation : Employ glycosyltransferases (e.g., GtfB in vancomycin biosynthesis) for site-specific sugar attachment . Methodological Tip: Validate each step with TLC and LC-MS to monitor reaction progress and minimize byproducts .
Q. How can researchers assess the bioactivity of this compound against Gram-positive pathogens?
Use standardized microbiological assays:
- Minimum Inhibitory Concentration (MIC) : Test against Staphylococcus aureus (including MRSA) and Enterococcus spp. in Mueller-Hinton broth.
- Time-kill kinetics : Evaluate bactericidal vs. bacteriostatic effects over 24 hours. Methodological Tip: Include vancomycin as a positive control and account for solvent effects (e.g., DMSO) on bacterial growth .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in this compound’s mechanism of action (e.g., binding vs. membrane disruption)?
Conflicting data may arise from assay conditions or impurity artifacts. Address this via:
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid II (a peptidoglycan precursor).
- Fluorescence Microscopy : Visualize membrane permeability using dyes like propidium iodide.
- Mutagenesis Studies : Engineer bacterial strains with altered lipid II structures to isolate binding dependencies . Methodological Tip: Replicate experiments across independent labs and share raw data via repositories to enhance reproducibility .
Q. How can researchers optimize this compound’s stability and bioavailability through structural modification?
Focus on rational design:
- Sugar Moieties : Replace labile glycosyl groups with stable analogs (e.g., 4-epi-vancosamine) to resist enzymatic cleavage.
- Peptide Backbone : Introduce non-natural amino acids (e.g., fluorinated residues) to enhance proteolytic stability. Methodological Tip: Use molecular dynamics simulations to predict conformational changes post-modification .
Q. What statistical frameworks are critical for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. For complex datasets:
- ANOVA with Tukey’s post-hoc test : Compare toxicity across multiple cell lines.
- Principal Component Analysis (PCA) : Identify confounding variables (e.g., serum concentration in cell culture) . Methodological Tip: Consult professional statisticians during experimental design to avoid Type I/II errors .
Data Reporting and Publication Guidelines
Q. How should researchers present contradictory bioactivity data in manuscripts?
- Transparent Reporting : Clearly state assay conditions (e.g., pH, temperature) and batch-to-batch variability in compound purity.
- Supplementary Materials : Include raw datasets, chromatograms, and negative controls to support interpretations .
- Conflict Resolution : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypotheses .
Q. What are the best practices for depositing this compound-related data in public repositories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
